2-Aminohexanamide hydrochloride
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Overview
Description
2-Aminohexanamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O. It is a derivative of hexanamide, where an amino group is attached to the second carbon atom, and it is combined with hydrochloric acid to form the hydrochloride salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexanamide hydrochloride typically involves the reaction of hexanoic acid with ammonia to form hexanamide, followed by the introduction of an amino group at the second carbon position. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to maintain consistency and quality. The use of biotransformation methods, where microorganisms are employed to catalyze specific steps, is also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-Aminohexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-Aminohexanamide hydrochloride finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-Aminohexanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
- 2-Aminobutanamide hydrochloride
- 2-Aminopentanamide hydrochloride
- 2-Aminoheptanamide hydrochloride
Comparison: 2-Aminohexanamide hydrochloride is unique due to its specific chain length and the position of the amino group. Compared to 2-Aminobutanamide hydrochloride and 2-Aminopentanamide hydrochloride, it has a longer carbon chain, which can influence its reactivity and interactions with other molecules. 2-Aminoheptanamide hydrochloride, on the other hand, has a longer chain, which may affect its solubility and other physical properties .
Properties
IUPAC Name |
2-aminohexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.ClH/c1-2-3-4-5(7)6(8)9;/h5H,2-4,7H2,1H3,(H2,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYYKPZSWYQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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